molecular formula C6H3ClN2S B1355021 2-Chloro-3-isothiocyanatopyridine CAS No. 50470-12-7

2-Chloro-3-isothiocyanatopyridine

Cat. No. B1355021
CAS RN: 50470-12-7
M. Wt: 170.62 g/mol
InChI Key: JEFYJJWYKOFTHN-UHFFFAOYSA-N
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Description

2-Chloro-3-isothiocyanatopyridine is a chemical compound with the molecular formula C6H3ClN2S . It is used in various chemical reactions and has several applications in the field of chemistry.


Molecular Structure Analysis

The molecular structure of 2-Chloro-3-isothiocyanatopyridine consists of a pyridine ring with a chlorine atom and an isothiocyanate group attached to it . The exact positions of these groups on the pyridine ring can be determined through various spectroscopic techniques.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-3-isothiocyanatopyridine can be determined through various experimental techniques . These properties include its molecular weight, solubility, melting point, boiling point, and others.

Scientific Research Applications

Chemical Properties and Reactions

  • 2-Chloro-3-isothiocyanatopyridine, through its lithiation pathway, shows complex interactions. For example, the lithiation of 2-chloro and 2-methoxypyridine with lithium dialkylamides was investigated, revealing the critical role of H-6 and H-3 protons in ensuring complete C-3 lithiation, indicating a complex lithiation process with possible formation of a 3,6-dilithio pyridine intermediate (Gros, Choppin, & Fort, 2003).
  • The synthesis of pyrido[3,2-d]pyrimidine derivatives and azolopyrido[3,2-d]pyrimidines from 2-ethoxycarbonyl-3-isothiocyanatopyridine demonstrates its utility in producing diverse chemical structures (Urleb, Stanovnik, & Tiŝler, 1990).

Photophysical and Binding Properties 3. The study of the reaction of 2-chloropyridine derivatives and their photophysical properties, such as large Stokes shifts and strong solvatochromism, highlights their potential as building blocks for environment-sensitive probes (Doebelin et al., 2014).

  • The interaction of tetrapyridylporphyrins containing chloro(2,2'-bipyridine)platinum(II) complexes with DNA, where the compounds bind preferentially at the DNA major grooves, demonstrates the significance of such pyridine derivatives in studying DNA interactions (Naue et al., 2009).

Synthetic Applications and Characterizations 5. The synthesis and characterization of 1,3,4‐Thiadiazole and 1,3,4‐Oxadiazole derivatives containing 2‐Chloropyridin‐5‐yl‐methyl Moiety indicate the versatility of 2-chloro-3-isothiocyanatopyridine in creating diverse heterocyclic compounds (Holla et al., 2004).

  • The synthesis of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-X-amines from 2-, 3- and 4-aminopyridines showcases the compound's reactivity in forming a range of substituted azines (Koutentis, Koyioni, & Michaelidou, 2011).

Safety And Hazards

Like many chemical compounds, 2-Chloro-3-isothiocyanatopyridine has certain safety and hazard considerations . These can include toxicity, flammability, and reactivity. Proper handling and storage procedures should be followed to ensure safety.

Future Directions

The future directions for research on 2-Chloro-3-isothiocyanatopyridine could involve further exploration of its synthesis, reactions, and applications . This could include the development of new synthetic methods, the discovery of new reactions, and the investigation of new applications in various fields.

properties

IUPAC Name

2-chloro-3-isothiocyanatopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2S/c7-6-5(9-4-10)2-1-3-8-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFYJJWYKOFTHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40511923
Record name 2-Chloro-3-isothiocyanatopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40511923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-isothiocyanatopyridine

CAS RN

50470-12-7
Record name 2-Chloro-3-isothiocyanatopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40511923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-3-isothiocyanatopyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
LL McChesney-Harris, SV Kakodakar, SC Bernstein… - Chromatographia, 2013 - Springer
… These concepts and facts lead us to undertake the synthesis of the first reagent of this type, 2-chloro-3-isothiocyanatopyridine (CITP), Fig. 1 (1b; X=Cl, Y=N) to serve as a probe of the …
Number of citations: 3 link.springer.com
E Deau, C Dubouilh-Benard, V Levacher, T Besson - Tetrahedron, 2014 - Elsevier
We report the synthesis of novel N-(4-phenylthiazol-2-yl)-substituted benzo[d]thiazole-, thiazolo[4,5-b]pyridine-, thiazolo[5,4-b]pyridine- and benzo[d]oxazole-2-carboximidamides, which …
Number of citations: 17 www.sciencedirect.com
C RADULESCU, I IONITA, EI Moater, C Stihi - pubs.ub.ro
… Ainsi, 3-amino-2-chloropyridine réagit avec le thiophosgene, CSCl2, formant 2-chloro-3-isothiocyanatopyridine, qui est traité avec phenyle-hydrazine et s’obtient 2-aminophenyle-…
Number of citations: 2 pubs.ub.ro

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